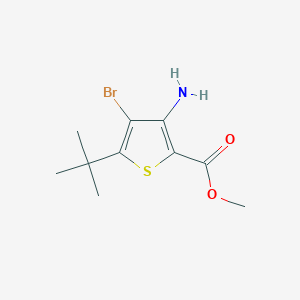

Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

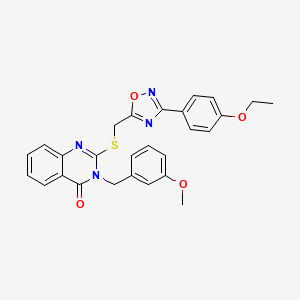

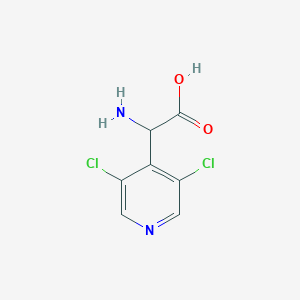

“Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate” is a chemical compound . It is a solid substance with a molecular weight of 214.31 . The IUPAC name for this compound is "methyl 3-amino-5-(tert-butyl)-1H-1lambda3-thiophene-2-carboxylate" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C10H16NO2S/c1-10(2,3)7-5-6(11)8(14-7)9(12)13-4/h5,14H,11H2,1-4H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate” is a solid substance . It has a molecular weight of 214.31 . The compound should be stored in a refrigerator .Scientific Research Applications

Crystal Structure and Computational Insights

Research has delved into the crystal structure and computational study of related thiophene derivatives, highlighting their importance in organic synthesis, medicine, dyes, and pesticides. Single crystal X-ray diffraction analysis of Methyl-3-aminothiophene-2-carboxylate reveals its crystallization in the monoclinic crystal system, showing potential for various inter- and intra-interactions due to its amino and carboxyl groups, which can further augment the study and application of Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate in related fields (Tao et al., 2020).

Synthesis and Reactivity

Another aspect of research focuses on the synthesis and reactions of thiophene derivatives, showcasing the versatility of these compounds. For instance, the synthesis of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates and their reactions with nucleophilic agents offer insights into the reactivity of similar thiophene compounds, suggesting pathways for creating tertiary amines and corresponding sulfides, which may extend to the compound (Pevzner, 2003).

Material Science and Polymer Chemistry

The compound's potential utility is also investigated in material science, particularly in the synthesis and characterization of alanine functionalized oligo/polythiophenes. This research demonstrates the compound's applicability in creating monomers for polymer chemistry, which could lead to advancements in electronic and photovoltaic applications, thereby highlighting its importance beyond medicinal applications (McTiernan & Chahma, 2010).

Advanced Synthetic Methods

Furthermore, the exploration of advanced synthetic methods, such as the one-pot Gewald synthesis of 2-aminothiophenes, showcases the compound's role in facilitating the development of efficient synthetic routes. This research provides a foundation for the synthesis of 2-aminothiophene-3-carboxylates with various aryl groups, potentially leading to novel applications in organic synthesis and pharmaceuticals (Tormyshev et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-10(2,3)8-5(11)6(12)7(15-8)9(13)14-4/h12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAVRBGTCDLHPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=C(S1)C(=O)OC)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2980692.png)

![methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B2980693.png)

![5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2980697.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2980699.png)

![2-(benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2980700.png)

![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2980711.png)

![3-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid](/img/structure/B2980713.png)